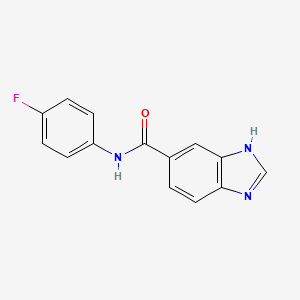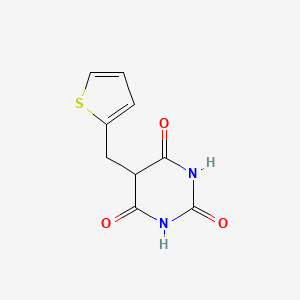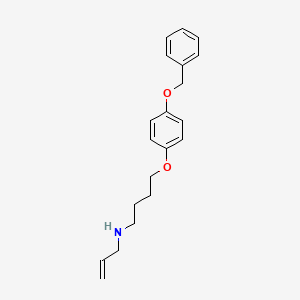![molecular formula C19H16Cl3NO3 B1221166 (4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone is an aromatic ketone.
Aplicaciones Científicas De Investigación
Clathrate Formation and Interaction Studies
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone has been studied in the context of clathrate formation. Eto et al. (2011) investigated how this compound, among others, serves as a clathrate host for benzene guests. Their findings highlight the importance of 'edge-to-face interaction' between aromatic rings in the formation of inclusion complexes with benzene (Eto, M., Yamaguchi, K., Shinohara, I., Ito, F., Yoshitake, Y., & Harano, K., 2011).
Synthesis and Chemical Reactivity
Harano et al. (2007) explored the chemical reactivity of this compound, focusing on its reaction with arylamines in the presence of BF3·Etherate. They synthesized various derivatives, revealing insights into the reaction mechanism and structure based on crystallographic and molecular orbital calculation data (Harano, K., Watanabe, A., Yamaguchi, K., Ito, F., & Yoshitake, Y., 2007).
Potential in Cancer Therapy
Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to the chemical structure . These complexes were tested for anti-tumor activities, revealing significant inhibitory actions on human colorectal carcinoma cells and potential as CDK8 kinase inhibitors, suggesting a mechanism of action toward colon cancer therapy (Aboelmagd, A., El Rayes, S. E., Gomaa, M., Fathalla, W., Ali, I., Nafie, M. S., Pottoo, F., Khan, F., & Ibrahim, M., 2021).
Antimicrobial Properties
Oh et al. (2014) synthesized a new photoactive antimicrobial agent, related to the structure in focus, by modifying Michler’s ketone. They examined its antimicrobial properties, especially when applied to cotton fabrics for protective clothing. This work highlights the potential of such compounds in developing germ-free materials (Oh, K., Choi, H.-M., Kim, J. M., Park, J. H., & Park, I., 2014).
Environmental Applications
Zhou et al. (2018) investigated the use of benzophenone derivatives, related to the compound , for environmental applications. They developed tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating significant adsorption capacity and resistance against natural organic matter and inorganic ions. This research showcases the utility of such compounds in water purification and environmental protection (Zhou, X., Yang, Y., Li, C., Yang, Z., Yang, Z., Yang, W., Tian, Z., Zhang, L., & Tao, T., 2018).
Propiedades
Nombre del producto |
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone |
|---|---|
Fórmula molecular |
C19H16Cl3NO3 |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C19H16Cl3NO3/c1-9-13(17(24)10-4-6-11(20)7-5-10)14-12(8-23(2)3)18(25)15(21)16(22)19(14)26-9/h4-7,25H,8H2,1-3H3 |
Clave InChI |
VIYMPGWTEWZRDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C(C(=C2O1)Cl)Cl)O)CN(C)C)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone](/img/structure/B1221084.png)
![3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide](/img/structure/B1221085.png)
![2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1221086.png)
![2,5-dichloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B1221087.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1221089.png)

![2-[(5E)-2,4-dioxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1221096.png)
![2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1221098.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)

![(2E)-3-[(4-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1221103.png)
![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)
![2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1221106.png)
